molecular formula C13H13FN2O2 B6332232 Ethyl 5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate CAS No. 2282730-85-0

Ethyl 5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate

Cat. No.: B6332232
CAS No.: 2282730-85-0
M. Wt: 248.25 g/mol
InChI Key: ISAVEHDNIPXNJF-UHFFFAOYSA-N
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Description

Ethyl 5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group at the 4-position of the pyrazole ring and a 3-fluorophenylmethyl group at the 5-position. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate typically involves the condensation of 3-fluorobenzyl bromide with ethyl 1H-pyrazole-4-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Phenyl derivatives with various substituents replacing the fluorine atom.

Scientific Research Applications

Ethyl 5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-[(3-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which may result in different chemical and biological properties.

    Ethyl 5-[(3-bromophenyl)methyl]-1H-pyrazole-4-carboxylate:

    Ethyl 5-[(3-methylphenyl)methyl]-1H-pyrazole-4-carboxylate: The presence of a methyl group instead of a halogen atom can significantly alter the compound’s properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-2-18-13(17)11-8-15-16-12(11)7-9-4-3-5-10(14)6-9/h3-6,8H,2,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAVEHDNIPXNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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